molecular formula C9H14N2O2 B14128975 Methyl 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate CAS No. 1153827-99-6

Methyl 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate

Cat. No.: B14128975
CAS No.: 1153827-99-6
M. Wt: 182.22 g/mol
InChI Key: LLHFGOMQIFRVFY-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate typically involves the reaction of 2-methylimidazole with methyl acrylate under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the acrylate, followed by proton transfer and esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. This compound may also modulate signaling pathways, such as the PI3K/AKT/mTOR pathway, by inhibiting key enzymes involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitroimidazole-1-acetic acid: Another imidazole derivative with similar structural features.

    1-Methyl-2-trichloroacetylimidazole: Shares the imidazole core but with different substituents.

    3-(Hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydro-2(3H)-furanone: Contains an imidazole ring with additional functional groups.

Uniqueness

Methyl 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-methyl-3-(2-methylimidazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7(9(12)13-3)6-11-5-4-10-8(11)2/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHFGOMQIFRVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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